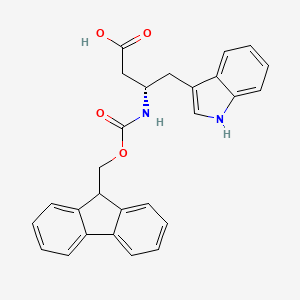

Fmoc-L-beta-homotryptophan

Description

Overview of Unnatural Amino Acids in Peptide Science

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptide sequences. Their integration is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability. Among these, beta-homo amino acids are a significant class, characterized by an additional carbon atom in their backbone compared to their alpha-amino acid counterparts. peptide.com This seemingly minor structural alteration has profound implications for the resulting peptide's structure and function. Fmoc-L-beta-homotryptophan is a derivative of a beta-homo amino acid and serves as a crucial building block in the solid-phase synthesis of these modified peptides. chemimpex.comsigmaaldrich.com

Rationale for Beta-Homo Amino Acid Inclusion in Peptidomimetics

The incorporation of beta-homo amino acids, creating β-peptides or mixed α,β-peptides, is driven by the desire to create peptide-based molecules with improved pharmacological profiles. peptide.comacs.org These modifications can lead to increased potency, better selectivity, and enhanced biological half-life. peptide.com

One of the most significant advantages of incorporating beta-amino acids is the remarkable resistance of the resulting peptides to enzymatic degradation. wikipedia.orgnih.gov Natural peptides (α-peptides) are often rapidly broken down by proteases in the body, which limits their therapeutic utility. The altered backbone structure of β-peptides, with the additional methylene (B1212753) group, makes them poor substrates for these enzymes. wikipedia.orgnih.govnih.gov Research has shown that even the insertion of a single β-amino acid residue at a potential cleavage site can completely abolish the action of proteases. nih.gov Peptides composed entirely of beta-amino acids are exceptionally stable against proteolysis, and mixed alpha,beta-peptides also exhibit significantly increased stability compared to their natural counterparts. nih.govresearchgate.net This enhanced stability is a critical feature for the development of peptide-based drugs.

The insertion of an extra carbon atom into the amino acid backbone increases its conformational flexibility. Despite this, β-peptides are known to fold into stable, well-defined secondary structures, including various types of helices, sheets, and turns, even in short sequences. wikipedia.orgnih.govacs.orgethz.ch These structures are distinct from those formed by α-peptides. For example, β-peptides can form 8-helix, 10-helix, 12-helix, and 14-helix structures, distinguished by the number of atoms in the hydrogen-bonded ring. wikipedia.org This ability to form predictable and stable secondary structures allows for the rational design of β-peptidic peptidomimetics that can mimic the bioactive conformations of natural peptides and interact with biological targets like receptors or enzymes. acs.orgethz.ch The specific conformation adopted can be influenced by the substitution pattern on the β-amino acid's alpha and beta carbons. wikipedia.orgresearchgate.net

Significance of Tryptophan Analogs in Peptide Design

Tryptophan, with its large, aromatic indole (B1671886) side chain, plays a crucial role in the structure and function of many peptides and proteins. It often participates in key interactions, such as π-π stacking and hydrophobic interactions, which are vital for molecular recognition and binding. acs.orgmdpi.com Tryptophan analogs, including beta-homotryptophan, are therefore of great interest in peptide design.

This compound provides a scaffold to introduce the indole moiety into a proteolytically stable peptide backbone. chemimpex.com The positioning and number of tryptophan residues can significantly influence a peptide's ability to interact with and penetrate cell membranes. nih.gov Furthermore, modifications to the tryptophan residue itself can be used to fine-tune the biological activity of a peptide. rsc.org The use of tryptophan analogs allows researchers to probe the specific contributions of the indole side chain to a peptide's function and to design peptidomimetics with tailored binding affinities and biological activities. acs.orgrsc.orgfrontiersin.org

Chemical Data Tables

The following tables provide key chemical and physical properties for this compound and its commonly used Boc-protected variant, which is instrumental in peptide synthesis.

Table 1: Properties of this compound

| Property | Value | References |

|---|---|---|

| Synonyms | (S)-3-(Fmoc-amino)-4-(3-indolyl)butyricacid, Nβ-Fmoc-L-β-homotryptophan | sigmaaldrich.com |

| CAS Number | 353245-98-4 | sigmaaldrich.comchemsrc.compeptide.com |

| Molecular Formula | C₂₇H₂₄N₂O₄ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 440.49 g/mol | sigmaaldrich.com |

| Appearance | Solid | cymitquimica.com |

| Purity | ≥96.0% (HPLC) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Table 2: Properties of this compound(Boc)-OH

| Property | Value | References |

|---|---|---|

| Synonyms | Fmoc-β-HoTrp(Boc)-OH, Fmoc-t-Butoxycarbonyl-L-homotryptophan | chemimpex.com |

| CAS Number | 357271-55-7 | chemimpex.compeptide.com |

| Molecular Formula | C₃₂H₃₂N₂O₆ | chemimpex.compeptide.com |

| Molecular Weight | 540.6 g/mol | chemimpex.com |

| Appearance | Off-white to light yellowish powder | chemimpex.com |

| Purity | ≥98% (HPLC) | chemimpex.com |

| Melting Point | 95 - 100 °C | chemimpex.com |

| Optical Rotation | [α]D²⁰ = -15 ± 1 ° (c=1 in DMF) | chemimpex.com |

| Storage Temperature | ≤ -10 °C | chemimpex.com |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c30-26(31)14-18(13-17-15-28-25-12-6-5-7-19(17)25)29-27(32)33-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,15,18,24,28H,13-14,16H2,(H,29,32)(H,30,31)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHPYIHTNVXINO-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Beta Homotryptophan and Its Derivatives

Enantioselective Synthesis of Beta-Homo Amino Acids

The asymmetric synthesis of β-amino acids is a well-developed field, with numerous strategies available to control the stereochemistry at the α and β positions. These methods are crucial for accessing enantiomerically pure β-homo amino acids like L-beta-homotryptophan.

Diastereoselective Alkylation Approaches

Diastereoselective alkylation methods often employ chiral auxiliaries to direct the stereochemical outcome of the reaction. One such approach involves the alkylation of chiral oxazolidinone derivatives. In these methods, a chiral auxiliary is attached to a precursor molecule, and the subsequent alkylation reaction proceeds with high diastereoselectivity due to steric hindrance imposed by the auxiliary. The auxiliary is then cleaved to yield the desired β-amino acid. For instance, the stereoselective alkylation of oxazolidin-2-one-4-acetic acid derivatives has been utilized for the synthesis of diastereomers of α,β-disubstituted β-amino acid derivatives. hilarispublisher.com

Mannich-type Reactions with Chiral Auxiliaries

The Mannich reaction, which involves the aminoalkylation of a carbon acid, is a powerful tool for the synthesis of β-amino carbonyl compounds. nih.gov Asymmetric Mannich-type reactions can be achieved using chiral auxiliaries to control the stereochemistry of the newly formed stereocenters. For example, N,N-phthaloyl tert-leucine has been employed as a chiral auxiliary in reactions between imines and silyl (B83357) ketene (B1206846) acetals. nih.gov This approach can lead to the formation of Mannich adducts with high diastereoselectivity (>99:1), which can then be converted to the desired β-amino acids. nih.gov The development of catalytic, enantioselective Mannich reactions has also been a significant area of research, with catalysts based on urea (B33335) or thiourea (B124793) derivatives showing high efficiency in the addition of silyl ketene acetals to N-Boc-aldimines, yielding β-amino esters with up to 98% enantioselectivity. acs.org

| Catalyst/Auxiliary | Reactants | Product | Diastereomeric/Enantiomeric Excess | Reference |

| N,N-Phthaloyl tert-leucine | N-aryl,C-aryl Schiff's bases and silyl ketene acetals | Mannich adducts | >99:1 dr | nih.gov |

| Thiourea-based catalyst | Silyl ketene acetals and N-Boc aldimines | β-amino esters | up to 98% ee | acs.org |

| Chiral Zirconium Catalyst | Silyl enol ethers and aldimines | β-amino acid derivatives | High enantioselectivities | acs.org |

Curtius Degradation Methods

The Curtius rearrangement provides a method for converting carboxylic acids into amines with the loss of one carbon atom. This reaction proceeds through an acyl azide (B81097) intermediate and has been adapted for the enantioselective synthesis of β-amino acids. hilarispublisher.comthieme-connect.com In a typical sequence, a precursor containing a carboxylic acid group is converted to an acyl azide, which then undergoes rearrangement to an isocyanate. Subsequent hydrolysis or trapping with an alcohol yields the corresponding amine or carbamate, which can be deprotected to give the β-amino acid. This method has been successfully applied to the synthesis of N-Boc-iturinic acid and 2-methyl-3-aminopropanoic acid. rsc.org The Curtius rearrangement can be combined with other stereoselective reactions, such as the Claisen rearrangement, to achieve highly enantioselective syntheses of α-hydroxy-β-amino acids. thieme-connect.com

A key advantage of the Curtius rearrangement is that it generally proceeds with retention of stereochemistry at the migrating carbon, making it a reliable method for transferring chirality from the starting material to the final product. rsc.org

Transition-Metal Catalyzed Enantioselective Reactions

Transition-metal catalysis offers highly efficient and enantioselective routes to β-amino acids. A prominent example is the asymmetric hydrogenation of enamines. Chiral ruthenium (Ru) and rhodium (Rh) complexes with mono- and bidentate phosphine (B1218219) ligands have been effectively used as catalysts for the hydrogenation of (Z)-enamines, achieving high yields and enantioselectivities. hilarispublisher.com For instance, the hydrogenation of (Z)-enamines catalyzed by a bisphosphepine ligand can proceed with 90% high yield. hilarispublisher.com

| Catalyst System | Substrate | Product | Enantiomeric Excess | Reference |

| Ru(O2CCH3)2 with ligands | N-acyl-β-(amino) acrylates | β-amino acid derivative | Not specified | hilarispublisher.com |

| Rhodium with bisphosphepine ligand | (Z)-enamines | β-amino acid | High | hilarispublisher.com |

Biocatalytic Approaches in Beta-Amino Acid Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral compounds, including β-amino acids. Transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. researchgate.net This enzymatic approach can be used for the asymmetric synthesis of β-amino acids from prochiral β-keto acids, often with high enantioselectivity. researchgate.net The reaction can also be performed as a kinetic resolution of a racemic β-amino acid. researchgate.net The use of thermostable branched-chain amino acid transaminases from archaea has shown promise for the biocatalytic synthesis of chiral amino acid analogs. uni-kiel.de

Fmoc-Protection Strategies for Beta-Homo Tryptophan

Once the chiral β-homotryptophan backbone is synthesized, the amino group must be protected to allow for its use in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in modern peptide chemistry due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups. biosynth.com

The standard procedure for the N-Fmoc protection of amino acids involves the reaction of the amino acid with a fluorenylmethyloxycarbonylating agent in the presence of a base. Common reagents for introducing the Fmoc group include 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out in a mixed aqueous-organic solvent system, such as aqueous sodium carbonate and acetonitrile (B52724) or aqueous sodium bicarbonate and dioxane. researchgate.net

A general procedure for the Fmoc protection of an amino acid is as follows: The amino acid is dissolved in an aqueous basic solution (e.g., 1M sodium carbonate). A solution of Fmoc-OSu in a water-miscible organic solvent like acetonitrile is then added portion-wise to the amino acid solution at a controlled temperature. researchgate.net After the reaction is complete, the mixture is worked up to isolate the N-Fmoc protected amino acid.

For β-homotryptophan, the indole (B1671886) side chain may also require protection, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during peptide synthesis. This leads to the formation of Fmoc-L-beta-homo-Trp(Boc)-OH. peptide.com The use of Fmoc-Trp(Boc)-OH is recommended to suppress the reattachment of C-terminal Trp residues to the resin linker during cleavage and to prevent alkylation of the indole ring. sigmaaldrich.com

| Reagent | Base | Solvent System | Reference |

| Fmoc-OSu | Sodium Carbonate | Acetonitrile/Water | researchgate.net |

| Fmoc-Cl | Sodium Bicarbonate | Dioxane/Water | |

| Fmoc-OSu | Triethylamine | Not specified | organic-chemistry.org |

Synthesis of Side-Chain Protected Fmoc-L-beta-homotryptophan Analogs

The synthesis of analogs of this compound often involves advanced organic chemistry techniques to modify the core structure or to introduce protecting groups on the side chain. A notable strategy for creating asymmetric β-indoylated amino acids involves a palladium-catalyzed C(sp³)–H functionalization directed by an 8-aminoquinoline (B160924) group. nih.gov This method allows for the construction of complex tryptophan analogs with specific stereochemistry. nih.gov The process is particularly useful for generating building blocks that can be used in standard Fmoc solid-phase peptide synthesis (SPPS). nih.gov

Boc-Protection of the Indole Nitrogen

Protecting the indole nitrogen of the tryptophan side chain is crucial to prevent unwanted side reactions during peptide synthesis. peptide.com The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. google.com The introduction of the Boc group onto the indole nitrogen of an Fmoc-protected tryptophan derivative yields a compound that is highly stable. google.com This dual protection scheme is advantageous because the protecting groups are orthogonal; the Nα-Fmoc group is cleaved under basic conditions, while the N-indole Boc group is removed under acidic conditions, such as with trifluoroacetic acid, typically at the end of the synthesis. google.com This ensures that the indole side chain remains protected throughout the peptide assembly process. The resulting derivative, N-beta-Fmoc-Nin-Boc-L-beta-homotryptophan, is a key intermediate for incorporating this modified amino acid into peptides. peptide.com

Table 1: Comparison of Unprotected and Boc-Protected this compound

| Property | This compound | This compound(Boc) |

|---|---|---|

| IUPAC Name | (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)butanoic acid |

| CAS Number | 353245-98-4 | 357271-55-7 |

| Molecular Formula | C₂₇H₂₄N₂O₄ | C₃₂H₃₂N₂O₆ |

| Molecular Weight | 440.5 g/mol | 540.62 g/mol |

| Indole N-H | Reactive | Protected |

| Cleavage Condition | N/A | Acidic (e.g., Trifluoroacetic acid) |

Data sourced from multiple references. peptide.comscbt.comclearsynth.comachemblock.com

Purification and Characterization of Synthetic this compound

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound before its use in peptide synthesis. The quality of Fmoc-protected amino acids is critical, with high-purity building blocks being a prerequisite for the successful synthesis of long or complex peptides. nih.gov

Purification is commonly achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying Fmoc amino acid derivatives to a high degree (>99%). nih.gov

Characterization involves a suite of analytical methods to confirm the structural integrity and molecular weight of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure and confirm the presence of the Fmoc group, the amino acid backbone, and the indole side chain. Mass spectrometry provides an accurate determination of the molecular weight, confirming that the desired product has been formed.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Determines the percentage purity of the compound. |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirms the chemical structure and stereochemistry. |

| Mass Spectrometry (MS) | Molecular Weight Determination | Verifies the molecular formula by measuring the mass-to-charge ratio. |

Integration of Fmoc L Beta Homotryptophan into Peptide and Peptidomimetic Frameworks

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides in a stepwise manner on a solid support. The use of Fmoc-L-beta-homotryptophan in SPPS is compatible with established protocols, though some optimizations can enhance efficiency. nih.govgoogle.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is favored in SPPS due to its base-lability, which allows for orthogonal protection strategies where side-chain protecting groups are acid-labile. chempep.comnih.gov this compound is fully compatible with this strategy. nih.govgoogle.com The synthesis cycle involves the deprotection of the Fmoc group with a secondary amine, typically piperidine (B6355638) in DMF, followed by the coupling of the next Fmoc-protected amino acid. chempep.comuci.edu

For β-amino acids like this compound, standard Fmoc deprotection conditions, such as 20% piperidine in DMF, are generally effective. nih.govudayton.edu However, monitoring the deprotection step is crucial, often accomplished by UV spectroscopy of the dibenzofulvene-piperidine adduct. chempep.com In cases of incomplete deprotection, alternative, more potent cleavage reagents might be considered. chempep.com

A common side reaction in Fmoc-based SPPS is aspartimide formation, especially in sequences containing aspartic acid, which can be exacerbated by prolonged exposure to strong bases. nih.gov While this compound itself does not induce this, its presence in a peptide sequence requires careful management of base exposure times during deprotection steps to maintain the integrity of the entire peptide chain. nih.gov

Some protocols may utilize a Boc (tert-butoxycarbonyl) group to protect the indole (B1671886) nitrogen of the homotryptophan side chain, denoted as Fmoc-L-beta-Homo-Trp(Boc)-OH. achemblock.com This prevents potential side reactions at the indole ring during synthesis and cleavage.

The selection of an appropriate coupling reagent is critical for achieving high yields and minimizing racemization during the formation of the peptide bond. For the incorporation of this compound, a variety of standard coupling reagents used in Fmoc-SPPS can be employed.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, to suppress racemization and accelerate coupling. chempep.compeptide.com More potent coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), are also highly effective, particularly for sterically hindered couplings which can sometimes be a factor with β-amino acids. chempep.comuci.edupeptide.com

The choice of base is also important. While DIPEA (N,N-diisopropylethylamine) is commonly used, it can sometimes promote racemization. In such cases, less nucleophilic bases like collidine or N-methylmorpholine (NMM) may be preferred. chempep.comuci.edu

Table 1: Common Coupling Reagents for this compound in SPPS This table is generated based on common practices in solid-phase peptide synthesis and is not exhaustive.

| Coupling Reagent | Additive | Common Base | Key Characteristics |

|---|---|---|---|

| DIC | HOBt/HOAt | DIPEA/Collidine | Standard, cost-effective method; HOBt/HOAt minimizes racemization. chempep.compeptide.com |

| HBTU/TBTU | HOBt | DIPEA/NMM | Forms an active OBt ester, efficient with low racemization. chempep.compeptide.com |

| HATU | HOAt | DIPEA/Collidine/NMM | Highly potent, recommended for difficult or sterically hindered couplings. chempep.comuci.edu |

| PyBOP | - | DIPEA/NMM | Effective for bulky amino acids and cyclization reactions. chempep.compeptide.com |

Microwave-assisted peptide synthesis (MAPS) has become a valuable tool for accelerating SPPS. nih.gov The application of microwave energy can significantly reduce reaction times for both the coupling and deprotection steps, often from hours to minutes, while potentially improving peptide purity. nih.govluxembourg-bio.com

Protocols for microwave-assisted synthesis of β-peptides have been successfully developed. nih.govudayton.edu For the incorporation of this compound, microwave irradiation can be applied during the coupling step, typically at a controlled temperature (e.g., 70-75°C) for a short duration (e.g., 5 minutes). udayton.eduluxembourg-bio.com Similarly, the Fmoc deprotection step can be accelerated using microwave heating. udayton.edunih.gov This technique is particularly beneficial for synthesizing longer or more complex peptides containing β-amino acids, as it helps to overcome potential aggregation and slow reaction kinetics. luxembourg-bio.comamazonaws.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase synthesis remains a viable method, especially for large-scale production of shorter peptides. In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is typically purified before proceeding to the next deprotection and coupling cycle.

This compound can be used in solution-phase synthesis using standard peptide coupling reagents like DCC/HOBt or HBTU. sigmaaldrich.com The Fmoc group is removed using a base like piperidine, similar to SPPS. nih.gov However, the purification of intermediates after each step can be more labor-intensive compared to the simple filtration and washing steps of SPPS. nih.gov

Chemo- and Regioselective Ligation Strategies

For the synthesis of very long peptides or proteins, the assembly of smaller, fully-protected peptide fragments via ligation strategies is often more efficient than linear stepwise synthesis.

Native Chemical Ligation (NCL) is a powerful technique for joining two unprotected peptide fragments. youtube.com The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native amide bond at the ligation site. youtube.comosti.gov

While NCL is well-established for α-peptides, its application to β-peptides is an area of ongoing research. The principles of NCL can be adapted for β-amino acids. This would involve the synthesis of a peptide fragment with a C-terminal β-amino acid thioester and another fragment with an N-terminal β-amino acid containing a side-chain thiol, analogous to cysteine. The successful ligation would depend on the kinetics of the transthioesterification and subsequent S-to-N acyl shift, which may differ from the α-peptide case due to the altered backbone geometry. The incorporation of a β-homocysteine residue at the N-terminus of one peptide fragment would be a prerequisite for a direct NCL-type reaction with a C-terminal thioester of a peptide containing this compound.

Non-Ribosomal Peptide Synthesis (NRPS) of Homo-Amino Acid Containing Peptides

Beyond chemical synthesis, nature employs a sophisticated enzymatic machinery, Non-Ribosomal Peptide Synthetases (NRPS), to produce a vast array of structurally diverse peptides, many with significant biological activities. researchgate.net These large, modular enzyme complexes are not constrained by the genetic code and can incorporate a wide variety of non-proteinogenic monomers, including D-amino acids, fatty acids, and homo-amino acids. researchgate.netagriculturejournals.cz The modular architecture of NRPS systems, where each module is typically responsible for the incorporation of a single amino acid, provides a blueprint for the biosynthesis of complex natural products. researchgate.netrsc.org

The selection and activation of the amino acid building blocks in NRPS pathways are governed by the adenylation (A) domain within each module. rsc.orgresearchgate.net The A-domain acts as the primary gatekeeper, recognizing a specific cognate amino acid, activating it as an aminoacyl-adenylate at the expense of ATP, and then transferring it to a downstream carrier protein domain. nih.gov While many A-domains are highly specific, some exhibit substrate promiscuity, which is a major source of chemical diversity in nonribosomal peptides. mdpi.com

This promiscuity can extend to the recognition and activation of homo-amino acids. Research on the biosynthesis of microcystins, a family of cyclic heptapeptides produced by cyanobacteria, provides a clear example. mdpi.com The chemical variability of microcystins is largely due to the relaxed substrate specificity of the A-domains in the McyB1 and McyC modules, which are responsible for incorporating amino acids at the variable positions of the peptide. mdpi.com Analysis of the Mcy gene cluster from Phormidium sp. LP904c, a strain that produces microcystin (B8822318) variants containing homophenylalanine (Hph) and homotyrosine (Hty), revealed divergent substrate specificity codes in the A-domain binding pockets. These altered sequences are believed to enable the activation and incorporation of these homo-amino acids. mdpi.com While A-domains are known to activate various non-proteinogenic monomers, including β-amino acids, the specificity is dictated by the precise amino acid residues lining the substrate-binding pocket. nih.govmdpi.com

Table 1: Inferred A-Domain Specificity of McyB1 and McyC in Phormidium sp. LP904c This table is based on research findings regarding the adenylation domain binding pockets responsible for incorporating variable amino acids, including homo-amino acids, into microcystins. mdpi.com

| NRPS Module | A-Domain Binding Pocket Sequence (Specificity Code) | Predicted/Observed Substrate Amino Acids |

| McyB1 | DAEFGYVGEK | Leucine, Homophenylalanine, Phenylalanine, Tryptophan, Tyrosine, Methionine |

| McyC | DAKWGLGMHK | Homophenylalanine, Homotyrosine, Phenylalanine, Tryptophan |

The biosynthesis of homo-amino acids themselves involves dedicated enzymatic pathways that extend the carbon backbone of common proteinogenic amino acids. Homoserine, for instance, is a key intermediate in the biosynthesis of methionine and threonine and is produced from aspartate via two reduction steps catalyzed by enzymes in the aspartate metabolic pathway. wikipedia.org

In some microorganisms, the biosynthetic gene clusters for homo-amino acids are distinct from the NRPS clusters that utilize them. For example, the mcy gene cluster that produces homo-amino acid-containing microcystins does not appear to encode the necessary enzymes for synthesizing homophenylalanine or homotyrosine. mdpi.com This suggests that these building blocks are produced by other pathways, possibly related to anabaenopeptin synthesis, and are then available for incorporation by the promiscuous Mcy synthetases. mdpi.com

Other pathways have been elucidated that mimic common metabolic routes. The biosynthesis of L-homoleucine, L-homonorleucine, and L-homoisoleucine in the formation of myxoplanorins proceeds through a pathway that mirrors the biosynthesis of branched-chain amino acids (BCAAs), utilizing enzymes such as 2-isopropylmalate synthase (IPMS) to achieve chain extension. researchgate.net

Table 2: Examples of Biosynthetic Pathways for Homo-Amino Acids This table summarizes several known enzymatic routes for the production of homo-amino acid building blocks.

| Resulting Homo-Amino Acid | Precursor Amino Acid | Key Pathway/Enzymes |

| L-Homoserine | L-Aspartic Acid | Aspartate metabolic pathway, Homoserine dehydrogenase wikipedia.org |

| L-Homoleucine | L-Leucine (via its α-keto acid) | Pathway mimicking BCAA biosynthesis (e.g., MypK - a 2-isopropylmalate synthase homolog) researchgate.net |

| 3-Thiahomoleucine | L-Cysteine | Pearlin biosynthesis pathway, Radical S-adenosylmethionine (SAM) enzyme pnas.org |

Bioconjugation Strategies Utilizing this compound

This compound is a valuable reagent for bioconjugation, a process that involves attaching molecules like drugs, imaging agents, or probes to biomolecules to enhance their function or delivery. chemimpex.com The primary application of this compound is as a building block in SPPS. Once incorporated into a peptide sequence, the beta-homotryptophan residue offers a unique structural handle for subsequent modification.

After the peptide is synthesized and the protecting groups (including the Fmoc group on the N-terminus and any side-chain protection) are removed, the indole side chain of the beta-homotryptophan residue becomes available for chemical ligation or conjugation. The indole ring is a versatile functional group that can participate in various chemical reactions. While specific protocols detailing the conjugation of this compound are not extensively documented, the strategies would parallel those used for modifying standard tryptophan residues. For example, methods like palladium-catalyzed cross-coupling reactions, which have been successfully applied to bromotryptophan derivatives to form new carbon-carbon bonds, demonstrate the potential for functionalizing the indole ring system for conjugation purposes. researchgate.netresearchgate.net This allows for the site-specific attachment of payloads to a peptide scaffold that has been designed for enhanced stability and specific conformation due to the presence of the β-amino acid. chemimpex.com

Conformational and Structural Characterization of Peptides Containing Fmoc L Beta Homotryptophan

Secondary Structure Propensities of Beta-Peptides and Alpha/Beta-Hybrid Peptides

Oligomers composed of β-amino acids, known as β-peptides, are well-recognized for their ability to adopt stable, well-defined secondary structures, including various helices and turns. ethz.ch The specific type of secondary structure that predominates is largely dictated by the substitution pattern along the peptide backbone (i.e., β2 vs. β3 substitution). nih.gov The presence of L-beta-homotryptophan, a β3-amino acid, specifically favors certain helical conformations.

Oligomers consisting exclusively of β3-amino acid residues, such as L-beta-homotryptophan, have a strong propensity to form a stable secondary structure known as the 14-helix. nih.govnih.gov This structure is characterized by a hydrogen bond between the C=O group of residue 'i' and the N-H group of residue 'i+2', forming a 14-membered ring. nih.gov The stability of the 14-helix can be significant even in short peptides and can be modulated by the choice of side chains. nih.govnih.gov

Host-guest studies, where different β3-amino acid residues are substituted into a reference peptide sequence, have been instrumental in quantifying the 14-helix propensities of various side chains. nih.govnih.gov In one such study, β3-homotryptophan was incorporated into a model β-peptide scaffold designed to form a 14-helix in aqueous solution. The analysis revealed that the large, aromatic indole (B1671886) side chain of β3-homotryptophan has a distinct impact on helix stability. nih.gov Unlike smaller aliphatic residues, the bulky benzyl (B1604629) and indolemethyl side chains of β3-homophenylalanine and β3-homotryptophan were found to be largely "helix-neutral," meaning they did not significantly stabilize or destabilize the 14-helical fold when placed at the ends of the helix. However, a slight destabilization was noted when these bulky residues were positioned in the center of the helical sequence. nih.gov

The ability to incorporate large hydrophobic and aromatic residues like β3-homotryptophan is critical for designing β-peptides that can mimic natural protein surfaces for applications in molecular recognition. nih.gov

Table 1: Relative 14-Helix Propensities of Selected β3-Amino Acid Side Chains in a Host-Guest Study Data synthesized from findings reported in studies on β-peptide scaffolds. nih.gov

| β3-Amino Acid Residue | Side Chain Type | Observed Impact on 14-Helix Stability |

|---|---|---|

| β3-Homoalanine | Small Aliphatic | Reference / Neutral |

| β3-Homovaline | Branched Aliphatic | Stabilizing |

| β3-Homoleucine | Aliphatic | Stabilizing |

| β3-Homophenylalanine | Aromatic | Neutral to slightly destabilizing |

| β3-Homotryptophan | Aromatic (Indole) | Neutral to slightly destabilizing |

| β3-Homoserine | Polar | Stabilizing |

While β3-peptides favor the 14-helix, other helical forms and turns can be induced by altering the peptide backbone. Specifically, peptides containing β2-amino acid residues, or those with an alternating pattern of β2 and β3 residues, tend to fold into different structures. nih.gov The most prominent of these are the 10/12-helix and the β-peptidic hairpin turn. ethz.chresearchgate.net

The 10/12-helix is a unique fold that arises in peptides with alternating β2 and β3 residues. ethz.ch The β2-HTrp building block is considered particularly important because β2-amino acid residues are known to cause β-peptide chains to fold into this unusual 12/10 helix or to form a hairpin turn. researchgate.net A hairpin turn is a sharp reversal in the direction of the peptide backbone, a common motif in protein structure. The ability to form these structures is a key reason for the interest in synthesizing β2-homotryptophan derivatives for use in creating peptidomimetics. ethz.chresearchgate.net Therefore, the specific isomeric form of homotryptophan—β3 (as in Fmoc-L-beta-homotryptophan) versus β2—is a critical determinant of the resulting secondary structure, guiding the peptide to fold into either a 14-helix or a 10/12-helix/hairpin, respectively.

The indole side chain of tryptophan and its homolog, homotryptophan, is known for its prominent role in the structure and function of peptides and proteins. researchgate.net Its large size, aromaticity, and capacity for hydrogen bonding and π-stacking interactions significantly influence peptide conformation.

Spectroscopic Techniques for Conformational Analysis

The determination of the three-dimensional structures of peptides containing this compound relies heavily on advanced spectroscopic methods. These techniques provide insight into the global folding patterns and detailed atomic-level organization of the peptides in solution.

Circular Dichroism (CD) spectroscopy is a primary tool for analyzing the secondary structure of peptides. nih.gov It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its folded conformation. Different secondary structures, such as α-helices, β-sheets, and the various β-peptide helices, exhibit distinct CD spectra.

For β-peptides, the 14-helix is characterized by a strong minimum in the CD spectrum near 214 nm. nih.govnih.gov The intensity of this minimum is often used to estimate the relative amount of 14-helical content in a series of related peptides. nih.gov Numerous studies have utilized CD spectroscopy to confirm the formation of 14-helical structures in β3-peptides and to assess how substitutions, including that of L-beta-homotryptophan, affect helix stability. nih.govnih.gov For instance, the introduction of L-beta-homotryptophan into a cyclic peptide was shown to induce a pronounced conformational change, which was clearly evidenced by a shift in its CD spectrum. asm.org This technique is therefore invaluable for the initial assessment and comparative analysis of β-peptide folding. googleapis.comgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. nih.govgoogle.com NMR provides detailed information on bond connectivities, through-space proximities of atoms (via the Nuclear Overhauser Effect, or NOE), and dihedral angles.

For β-peptides, NMR is essential for unambiguously identifying specific helical folds. For example, the solution structure of a β-heptapeptide forming a 14-helix has been confirmed through NMR measurements. nih.gov However, interpreting NMR data for flexible molecules like peptides can be complex, as the experimental measurements represent an average over an ensemble of conformations present in solution. nih.gov Unrestrained molecular dynamics (MD) simulations are often used in conjunction with NMR data to provide a more complete and consistent interpretation of the conformational ensemble. nih.gov This combined approach has been successfully used to show that while a β-peptide may predominantly adopt a 12/10-helix, the presence of minor conformations, such as a 3-14-helix, can explain certain inconsistent NOE signals. nih.gov Thus, NMR, often paired with computational methods, is indispensable for the detailed structural characterization of peptides containing L-beta-homotryptophan.

Fluorescence Spectroscopy (Intrinsic Tryptophan Fluorescence)

The intrinsic fluorescence of the tryptophan indole side chain serves as a powerful, non-invasive probe for investigating the local environment and conformational changes in peptides. In studies involving peptides containing β-homotryptophan, fluorescence spectroscopy is particularly valuable for assessing their insertion, orientation, and aggregation within model lipid membranes. nih.govresearchgate.net

A key research finding is the use of β³-homotryptophan's intrinsic fluorescence to confirm the transmembrane orientation of β-peptides. nih.gov When β-peptides incorporating β³-homotryptophan units are introduced into large unilamellar liposomes, the position of the amino acid within the peptide sequence dictates the observed fluorescence emission. A characteristic blue shift in the fluorescence spectrum is observed when the β³-homotryptophan residue is located near the periphery of the peptide sequence compared to when it is in the central part. nih.govresearchgate.net This blue shift signifies that the indole side chain is in a more nonpolar environment, which is consistent with its insertion into the lipid bilayer, thereby providing strong evidence for a transmembrane orientation of the peptide helix. nih.govresearchgate.net

These studies demonstrate how the inherent spectroscopic properties of the homotryptophan residue can be leveraged to elucidate complex structural details about peptide-membrane interactions.

Computational Approaches to Conformational Sampling

Computational methods are indispensable tools that complement experimental data to provide a high-resolution understanding of the conformational landscape of peptides containing this compound. These approaches allow for the exploration of accessible conformations, the prediction of stable structures, and the rationalization of experimental observations at an atomic level. Techniques such as molecular dynamics (MD) simulations, Density Functional Theory (DFT) calculations, and pharmacophore modeling are routinely employed to investigate the structural preferences and dynamic behavior of these modified peptides. acs.orgresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior and structural stability of β-homotryptophan-containing peptides over time. These simulations can model the complex interplay of forces that govern peptide folding and interaction with their environment, such as a solvent or a lipid bilayer. nih.govresearchgate.net

For instance, to refine the solution structure of β-peptides, MD simulations are used in the form of simulated annealing protocols. nih.gov In these studies, experimentally derived distance restraints, such as those obtained from Rotating Frame Overhauser Effect Spectroscopy (ROESY) NMR experiments, are applied to guide the simulation. Starting from numerous random torsional configurations, the simulation gradually "cools" the system, allowing it to settle into low-energy conformations that are consistent with the experimental data. The resulting ensemble of structures provides a detailed picture of the peptide's three-dimensional fold. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during simulations reveals the stability of the peptide backbone and the flexibility of individual residues, respectively. researchgate.net A low backbone RMSD value across the final structures indicates a well-defined and stable conformation. nih.gov

Table 2: Example of a Simulated Annealing Study for a β-Peptide

| Simulation Parameter | Description/Value | Purpose | Source |

|---|---|---|---|

| Starting Conformations | 100 random torsional configurations | To ensure broad sampling of conformational space. | nih.gov |

| Experimental Restraints | 151 ROESY-derived upper distance limits | To guide the simulation towards experimentally relevant structures. | nih.gov |

| Resulting Structures | 20 lowest-energy structures | Represent the most probable solution conformation. | nih.gov |

| Backbone RMSD to Mean | 0.17 ± 0.09 Å | Indicates a very well-folded and converged structure. | nih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure and energetic properties of molecules with high accuracy. In the context of peptides containing β-homotryptophan, DFT calculations are crucial for assigning specific conformations observed in gas-phase spectroscopy and for understanding the underlying energetics that favor certain structures. researchgate.netacs.org

Researchers often combine experimental techniques like Resonant Ion-Dip Infrared (RIDIR) spectroscopy with DFT calculations. The RIDIR spectra provide single-conformation infrared data, particularly in the amide NH stretch region, which is sensitive to the presence and strength of intramolecular hydrogen bonds. acs.org By performing DFT calculations, researchers can predict the harmonic vibrational frequencies and infrared intensities for various plausible conformations (e.g., C5, C8, C11 hydrogen-bonded rings). A definitive structural assignment is achieved by comparing the calculated spectra with the experimental RIDIR spectra. This combined approach allows for the precise characterization of the hydrogen-bonding patterns that define the peptide's secondary structure. acs.org

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. When designing peptide-based inhibitors, such as those incorporating β-homotryptophan, pharmacophore models are developed based on the known conformations of active compounds. researchgate.netgoogle.com

The process begins with a set of active molecules, whose low-energy conformations might be determined by NMR or computational methods like MD simulations. Based on these structures, a pharmacophore model is generated, defining the spatial relationships between key features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. researchgate.net For a peptide containing β-homotryptophan, the indole ring would be a critical aromatic and hydrophobic feature in the model. This model then serves as a 3D query to screen virtual libraries for new, chemically diverse molecules that fit the pharmacophore, or to guide the rational design of new peptide analogues with potentially higher affinity or better properties. researchgate.netgoogle.com

Table 4: Hypothetical Pharmacophore Features for a β-Homotryptophan-Based Inhibitor

| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Binding | Source Context |

|---|---|---|---|

| Aromatic Ring (AR) | Indole ring of β-homotryptophan | π-π stacking or hydrophobic interactions with the target protein. | researchgate.net |

| Hydrogen Bond Donor (HBD) | Amide N-H groups | Forms directed hydrogen bonds with protein backbone or side chains. | researchgate.netgoogle.com |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen atoms | Forms directed hydrogen bonds with protein backbone or side chains. | researchgate.netgoogle.com |

Applications of Peptides Containing Fmoc L Beta Homotryptophan in Medicinal Chemistry and Drug Discovery

Design of Protease-Resistant Peptide Therapeutics

A significant hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. nih.gov The introduction of β-amino acids, such as L-β-homotryptophan, into a peptide sequence fundamentally alters its backbone structure. This modification renders the peptide resistant to cleavage by proteases, which are highly specific for the α-amino acid linkages found in natural proteins. nih.govnih.gov

Peptides composed of β-amino acids, known as β-peptides, are virtually invulnerable to proteolytic enzymes. nih.gov This enhanced stability significantly increases the in vivo half-life of the peptide, a crucial factor for therapeutic efficacy. Research has shown that oligomers of β3-amino acids exhibit near complete resistance to proteolysis. nih.gov This intrinsic resistance to degradation makes peptides containing L-β-homotryptophan attractive candidates for the development of long-acting therapeutics. nih.govufl.edu

Modulation of Protein-Protein Interactions (PPIs)

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes and represent a challenging class of targets for small-molecule drugs. Peptides, with their larger surface areas, are well-suited to disrupt these extensive interfaces. The incorporation of L-β-homotryptophan can contribute to the design of structured peptide mimics that can effectively modulate PPIs. nih.gov

Targeting Key Therapeutic Targets (e.g., Bcl-2 family, hDM2/p53)

The interface between interacting proteins often involves specific secondary structures, such as α-helices. nih.gov Peptides designed to mimic these helical structures can act as competitive inhibitors. The inclusion of β-amino acids like β³-homotryptophan can help to stabilize these desired helical conformations, particularly the 14-helix structure in β-peptides. nih.gov

One of the most well-characterized PPIs in cancer biology is the interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2). googleapis.comgoogle.com The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. googleapis.comgoogle.com In many cancers, hDM2 is overexpressed, leading to the inactivation of p53. nih.govgoogleapis.com

The interaction between p53 and hDM2 is mediated by an α-helical domain on p53, which features three key hydrophobic residues: F19, W23, and L26. nih.govgoogleapis.com Researchers have successfully designed β-peptides that mimic this α-helical epitope. nih.gov By strategically placing β³-homophenylalanine, β³-homotryptophan, and β³-homoleucine residues on a β-peptide scaffold, they created a molecule (β53-1) that could recapitulate the functional epitope of p53. nih.gov This designed β-peptide was shown to bind to hDM2 and inhibit its interaction with a p53-derived peptide. nih.govmolaid.com The binding affinity and specificity were dependent on the presence and correct spatial arrangement of these key β-amino acid residues. nih.gov

Furthermore, research is ongoing to apply this strategy to other therapeutically relevant PPIs, such as those involving the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.govnih.gov Peptides containing β-amino acids that can bind to Bcl-2 family members could serve as valuable tools for controlling programmed cell death and potentially as anti-cancer agents. nih.govgoogle.com

Development of Receptor Agonists and Antagonists

The unique structural properties conferred by L-β-homotryptophan also make it a valuable component in the design of ligands that can selectively bind to and modulate the activity of various receptors.

EphA2 Receptor Antagonism Studies

The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, is an emerging target in cancer therapy due to its role in angiogenesis and tumor progression. nih.govnih.gov The development of small-molecule antagonists for the EphA2 receptor is an active area of research. nih.gov

In one study, L-β-homotryptophan was incorporated into a conjugate with 3β-hydroxy Δ⁵-cholenic acid to create the compound UniPR1447. nih.gov This compound was designed as an antagonist for the Eph-ephrin system. Biochemical assays revealed that UniPR1447 exhibited binding affinity for both the EphA2 and EphB2 receptors, with Kᵢ values of 1.4 μM and 2.6 μM, respectively. nih.gov This work demonstrated the potential of L-β-homoamino acid conjugates to act as inhibitors of Eph receptors. nih.gov Further structural modifications based on these findings led to the development of antagonists with improved selectivity for the EphA2 receptor. nih.gov

Table 1: Binding Affinity of UniPR1447 for Eph Receptors

| Compound | Target Receptor | Binding Affinity (Kᵢ) |

| UniPR1447 | EphA2 | 1.4 μM |

| UniPR1447 | EphB2 | 2.6 μM |

Data sourced from a study on the molecular determinants of EphA2 and EphB2 antagonism. nih.gov

Opioid Receptor Ligand Analogs

The opioid receptor system is a critical target for pain management. google.com The development of novel opioid receptor ligands with improved properties, such as enhanced selectivity and reduced side effects, is a major goal in medicinal chemistry. The incorporation of unnatural amino acids, including β-amino acids and their derivatives, is a strategy being explored to create new opioid peptide analogs. google.comchemicalbook.com While specific examples detailing the use of Fmoc-L-beta-homotryptophan in opioid receptor ligands are not prevalent in the provided context, the general principle of using modified amino acids to generate diverse peptide libraries for screening against opioid receptors is an established approach. google.comnih.gov

Serotonin (B10506) Receptor Studies

Serotonin receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the diverse physiological effects of serotonin. nih.govnih.gov They are important therapeutic targets for a wide range of disorders, including those affecting mood and cognition. nih.gov

Tryptophan, the natural precursor to serotonin, plays a key role in the interaction with these receptors. nih.gov The indole (B1671886) side chain of tryptophan is a common feature in many serotonin receptor ligands. nih.gov Consequently, derivatives of tryptophan, including L-β-homotryptophan, are valuable tools in the study of serotonin receptor function and in the design of novel ligands. chemimpex.com The modification of the tryptophan structure can influence binding affinity and selectivity for different serotonin receptor subtypes. nih.govnih.gov While the provided search results highlight the general use of tryptophan derivatives in serotonin receptor research, specific studies focusing on peptides containing this compound were not detailed. nih.govchemimpex.com

Antimicrobial and Antifungal Peptide Design

The unique structural and chemical properties of tryptophan are critical for the function of many antimicrobial peptides (AMPs), largely due to the indole side chain's ability to interact with and disrupt microbial cell membranes. nih.gov Modifying native AMP sequences by introducing L-beta-homotryptophan, which extends the peptide backbone by a single methylene (B1212753) group, can lead to peptides with altered conformations, enhanced proteolytic stability, and potent antimicrobial activity. nih.govasm.org

The insertion of a β-amino acid like L-beta-homotryptophan can influence the peptide's secondary structure, potentially disrupting typical β-turn motifs but inducing other amphipathic conformations that remain highly active. asm.org Research has shown that the hydrophobicity and aromaticity of the tryptophan side chain are key determinants of activity. nih.govresearchgate.net Studies on cyclic peptides where L-tryptophan was replaced by L-beta-homotryptophan demonstrated that while the modification can slightly alter the peptide's conformation and reduce activity against certain strains, the resulting peptides often retain significant potency. asm.org This suggests that the fundamental membrane-interacting properties of the tryptophan side chain are preserved, while the beta-amino acid backbone can confer advantages like resistance to degradation.

Detailed findings from a study on cyclic hexapeptides highlight the impact of incorporating L-beta-homotryptophan on antimicrobial efficacy.

| Peptide Sequence | Target Organism | Activity (MIC in µM) | Key Finding |

|---|---|---|---|

| c-WFW | Bacillus subtilis | <1.6 | Parent peptide with high activity. |

| c-(β³-hW)F(β³-hW) | Bacillus subtilis | 6.3 | Introduction of L-beta-homotryptophan (β³-hW) slightly reduced activity but maintained potency, correlating with an enhanced size and flexibility of the peptide backbone. asm.org |

| c-WFW | Escherichia coli | 50 | Moderate activity against Gram-negative bacteria. |

| c-(β³-hW)F(β³-hW) | Escherichia coli | 100 | Reduced activity compared to the parent peptide, suggesting the conformational change is less optimal for interacting with the Gram-negative outer membrane. asm.org |

Peptide-Based Drug Delivery Systems

Fmoc-amino acids, including this compound, are well-known for their ability to self-assemble into ordered nanostructures such as hydrogels, nanofibers, and micelles. nih.govnih.gov This self-assembly is driven by a combination of π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding within the peptide backbone. nih.gov The resulting hydrogels are biocompatible and can encapsulate a high water content, making them excellent candidates for controlled drug delivery systems. nih.govnih.gov

The incorporation of beta-amino acids like L-beta-homotryptophan into these self-assembling sequences can significantly enhance the stability of the resulting hydrogel matrix. googleapis.comgoogle.com Standard peptides made of α-amino acids are often susceptible to rapid degradation by peptidases, which can lead to premature "burst release" of the encapsulated drug. googleapis.com Peptides containing beta-homo amino acids are more resistant to enzymatic cleavage, allowing for a more sustained and prolonged release of therapeutic agents over days or even weeks. googleapis.comgoogle.com This feature is particularly desirable for treating chronic diseases that benefit from long-term, steady drug administration. googleapis.com The unique structure of L-beta-homotryptophan contributes to these stable assemblies, which can be used to deliver both small molecule drugs and larger therapeutic proteins. chemimpex.comnih.gov

| System Type | Key Components | Application | Primary Advantage |

|---|---|---|---|

| Self-Assembling Hydrogel | Fmoc-dipeptides, Fmoc-tripeptides | Controlled release of anticancer drugs, anti-inflammatory agents (e.g., curcumin, dexamethasone). nih.govnih.gov | Biocompatibility, tunable mechanical properties, and sustained release. nih.gov |

| Enzymatically Stable Hydrogel | Peptides containing β-homo amino acids (e.g., β-homophenylalanine, β-homotryptophan). googleapis.comgoogle.com | Prolonged, multi-week delivery of therapeutics for chronic diseases. | Increased resistance to proteolytic degradation, avoiding burst release effects and providing extended-release profiles. googleapis.com |

| Nanogels | Fmoc-diphenylalanine (Fmoc-FF) stabilized with surfactants. | Delivery of hydrophilic anticancer drugs (e.g., doxorubicin). nih.gov | Stable nanometric formulation for targeted delivery. nih.gov |

Bioimaging Probes and Fluorescent Peptide Tools

The indole side chain of tryptophan is naturally fluorescent, making it a valuable intrinsic probe for studying peptide conformation and interactions without the need for external labels. d-nb.info The photophysical properties of this fluorophore are highly sensitive to its local environment. The introduction of L-beta-homotryptophan into a peptide sequence alters the backbone structure, which in turn can modify the fluorescence characteristics of the indole ring. acs.org This makes peptides containing this modified amino acid useful as specialized bioimaging probes. chemimpex.com

Furthermore, the Fmoc group itself is fluorescent, and its interactions within self-assembled structures can be monitored spectroscopically. nih.gov An increase in the fluorescence intensity of Fmoc-containing assemblies can suggest the formation of ordered aggregates through π-π stacking interactions. nih.gov β-peptides are known to form highly stable and rigid helical structures, which can serve as scaffolds or "molecular rulers." goettingen-research-online.de By functionalizing these rigid helices at specific positions with fluorophores, researchers can create tools to measure distances on the nanometer scale, for instance, by anchoring them in a cell membrane and measuring the distance of a probe from the membrane surface using techniques like graphene-induced energy transfer (GIET). goettingen-research-online.de The predictable and rigid conformation endowed by beta-amino acids is crucial for such precise applications.

Research in Neurological and Psychiatric Disorders

L-beta-homotryptophan and peptides derived from it are valuable research tools in neuroscience. chemimpex.comlookchem.com Tryptophan is the metabolic precursor to the neurotransmitter serotonin, and alterations in its metabolic pathways are linked to various neurological and psychiatric conditions. nih.gov Due to its structural similarity to tryptophan, L-beta-homotryptophan can be used to probe the structure and function of proteins and receptors that interact with tryptophan or its derivatives, potentially leading to new therapeutic agents for these disorders. lookchem.com

A significant area of research is in neurodegenerative diseases, particularly Alzheimer's disease, which is characterized by the aggregation of amyloid-beta (Aβ) peptides. google.comnih.gov The indole ring of tryptophan is known to interact with Aβ, and peptides designed to inhibit this aggregation are a promising therapeutic strategy. nih.govnih.gov Incorporating L-beta-homotryptophan into these inhibitor peptides can enhance their proteolytic stability, a key attribute for any potential drug. nih.gov Research has explored how peptides containing tryptophan analogs can bind to Aβ or the Tau protein, another key player in Alzheimer's, and interfere with the aggregation process. google.com For example, studies on the EphA2 receptor, which is implicated in glioblastoma, have utilized L-β-Homo-Trp conjugates to develop potent inhibitors, demonstrating the utility of this amino acid in designing molecules that target specific protein-protein interactions relevant to neurological diseases. mdpi.com

Biological and Pharmacological Evaluation of Peptides Containing Fmoc L Beta Homotryptophan

In Vitro and In Vivo Stability Studies

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. sigmaaldrich.com The introduction of β-amino acids, such as L-beta-homotryptophan, is a recognized strategy to overcome this limitation. sigmaaldrich.comgoogle.com

Resistance to Proteolytic Degradation

Peptides synthesized with β-amino acid residues have demonstrated significantly enhanced stability against enzymatic degradation. sigmaaldrich.comufl.edunih.gov The altered backbone structure resulting from the insertion of an additional methylene (B1212753) group in β-amino acids sterically hinders the approach of proteases, rendering the peptide bonds less susceptible to cleavage. nih.govnih.gov Studies have shown that peptides containing β-amino acids, including β-homologues of tryptophan, exhibit remarkable resistance to a wide array of peptidases. google.comgoettingen-research-online.de For instance, mixed α/β-peptides have been shown to have a much slower degradation rate, lasting several days compared to their all-α-peptide counterparts. google.comgoogleapis.com This increased stability is a crucial attribute, as it can lead to a longer circulating half-life in vivo, a desirable characteristic for therapeutic peptides. google.com The inherent resistance of β-peptides to proteolysis makes them attractive candidates for the development of novel drugs with improved pharmacokinetic profiles. sigmaaldrich.comnih.gov

Receptor Binding and Selectivity Assays

The ability of a peptide to bind to its target receptor with high affinity and selectivity is paramount for its therapeutic efficacy. The inclusion of Fmoc-L-beta-homotryptophan can influence these binding characteristics. For example, in the development of apelin receptor (APJ) agonists, analogues containing β-amino acids were synthesized and evaluated in binding and functional assays. google.com Similarly, studies on antagonists for the EphA2 receptor involved the evaluation of 5β-cholan-24-oyl-L-β-homotryptophan conjugates. researchgate.net

Techniques such as fluorescence polarization, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly employed to quantify the binding affinity of these modified peptides to their receptors. researchgate.net For instance, competitive fluorescence polarization assays have been used to determine the inhibitory potency of β³-peptides against the hDM2-p53 interaction. nih.gov These assays measure the displacement of a fluorescently labeled ligand from its receptor by the test peptide, providing an IC₅₀ value that indicates the concentration of the peptide required to inhibit 50% of the binding.

The data from these assays are critical for understanding how the structural modification impacts receptor recognition and for optimizing the peptide's binding profile.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a peptide containing this compound, relates to its biological activity. google.comasm.org These studies involve systematically modifying the peptide's structure and evaluating the impact on its function.

In the context of peptides containing L-beta-homotryptophan, SAR studies have explored various aspects:

Backbone Modification : The introduction of the β-amino acid itself is a key modification. Studies have shown that increasing the ring size of cyclic peptides by incorporating L-β-homotryptophan can disrupt the conformation and affect antimicrobial and hemolytic activities. asm.org

Side Chain Modification : Alterations to the indole (B1671886) ring of the tryptophan side chain or other parts of the peptide can significantly impact activity. For example, in the development of DNMT2 inhibitors, replacements of the β-homo-tryptophan moiety were explored, with a phenyl-containing analog showing significant binding. biorxiv.org

Linker Length : In conjugates, such as those involving bile acids, the length of the linker connecting the amino acid to another molecule has been shown to be critical for inhibitory potency. mdpi.com

The insights gained from SAR studies are invaluable for the rational design of more potent and selective peptide-based therapeutics. mdpi.com

| Peptide/Analog | Modification | Key SAR Finding | Reference |

| DNMT2 Inhibitor Analog | Replacement of β-homo-tryptophan with β-homo-(R)-phenylalanine | Resulted in significant binding (29% FTAD displacement), indicating the importance of the aromatic feature. | biorxiv.org |

| c-(b3-hW)F(b3-hW) | Introduction of L-β-homotryptophan into a cyclic peptide | Enhanced size and flexibility of the backbone correlated with slightly reduced activity against B. subtilis. | asm.org |

| UniPR129 Derivatives | Modifications at position 3 of the 5β-cholan-24-oyl moiety | Demonstrated that a substituent capable of forming a hydrogen bond with the EphA2 receptor was critical for activity. | mdpi.com |

| LCA-Amino Acid Conjugates | Varying the linker length between lithocholic acid and the amino acid | A β-alanine conjugate showed optimal length, with further lengthening resulting in inactive compounds. | mdpi.com |

Cellular Uptake and Permeability Mechanisms

For peptides targeting intracellular components, efficient cellular uptake is a prerequisite for biological activity. The incorporation of this compound can influence a peptide's ability to cross cell membranes. The lipophilic nature of the Fmoc group and the tryptophan side chain can potentially enhance membrane permeability.

Studies have utilized fluorescently labeled peptides to investigate their cellular uptake. For instance, confocal microscopy has been employed to confirm the internalization and characterize the intracellular distribution of β³-peptides. nih.gov These studies often reveal a punctate staining pattern, suggesting that the peptides may be taken up via endocytosis and localized within endosomes. udayton.edu

Functional Bioassays Related to Target Pathways

Functional bioassays are critical for determining the biological effects of peptides containing this compound on specific cellular pathways. These assays measure the downstream consequences of receptor binding or enzyme inhibition.

For example, in the study of DNMT2 inhibitors, ³H-based methyltransferase enzyme activity assays were conducted. biorxiv.org These assays measure the transfer of a radiolabeled methyl group from S-adenosyl methionine (SAM) to a tRNA substrate, allowing for the quantification of enzyme inhibition by the test compounds. biorxiv.org

In the context of G-protein coupled receptors (GPCRs), functional assays might evaluate changes in intracellular second messengers, such as cyclic AMP (cAMP). For apelin receptor agonists, a decrease in cAMP levels would indicate successful receptor activation via the Gᵢ/ₒ pathway. google.com Another common functional assay is the β-arrestin recruitment assay, which measures the interaction of β-arrestin with the activated receptor. google.com

For peptides designed to inhibit protein-protein interactions, such as the interaction between p53 and hDM2, functional assays can include competitive ELISA (Enzyme-Linked Immunosorbent Assay) and fluorescence polarization assays to demonstrate the disruption of the target interaction. nih.gov

| Assay Type | Target/Pathway | Measured Outcome | Example Study |

| ³H-based Methyltransferase Assay | DNMT2 | Inhibition of tRNA methylation | DNMT2 Inhibitor Development biorxiv.org |

| cAMP Assay | Apelin Receptor (APJ) | Decrease in cAMP levels upon receptor activation | Apelin Analog SAR google.com |

| β-Arrestin Recruitment Assay | Apelin Receptor (APJ) | Recruitment of β-arrestin to the activated receptor | Apelin Analog SAR google.com |

| Competitive Fluorescence Polarization | p53-hDM2 Interaction | Inhibition of p53-hDM2 binding | β³-Peptide Inhibitors of hDM2 nih.gov |

| Competitive ELISA | p53-hDM2 Interaction | Inhibition of p53-hDM2 binding | β³-Peptide Inhibitors of hDM2 nih.gov |

Neurobiological Pathway Investigations

The tryptophan side chain in this compound makes peptides containing this amino acid particularly relevant for investigating neurobiological pathways, as tryptophan is a precursor to the neurotransmitter serotonin (B10506). While direct investigations into the neurobiological pathways of this compound-containing peptides are emerging, the unique properties of this amino acid suggest potential applications in this area.

L-beta-homotryptophan hydrochloride itself has been investigated for its potential therapeutic effects on neurological and psychiatric disorders. lookchem.com Peptides incorporating this residue could be designed to interact with specific receptors or enzymes in the central nervous system. For instance, they could be developed as antagonists for the formyl peptide receptor 1 (FPR1), which is involved in neuroinflammation. lookchem.com

Furthermore, the development of antimicrobial peptides with L-beta-homotryptophan has involved quantitative structure-activity relationship (QSAR) modeling to predict their activity, a technique that could be applied to neuroactive peptides. google.com The ability to modulate peptide properties such as stability and membrane permeability is particularly important for targeting the central nervous system.

Advanced Research Methodologies and Future Directions

Combinatorial Chemistry and High-Throughput Screening for Beta-Peptides

Combinatorial chemistry, a powerful strategy for the rapid synthesis of large, diverse libraries of compounds, is increasingly being applied to the discovery of bioactive β-peptides. nih.govrsc.org This approach, coupled with high-throughput screening (HTS), allows for the efficient identification of β-peptide sequences with desired functionalities from vast molecular repertoires. nih.govresearchgate.netingentaconnect.com The inclusion of β-amino acids like L-beta-homotryptophan introduces structural diversity that is not accessible with the 20 proteinogenic α-amino acids.

The development of natural product-like combinatorial libraries of macrocyclic peptides containing β-amino acids is a key area of research. nih.gov These libraries are crucial in the search for therapeutics that can modulate historically "undruggable" cellular targets. nih.govacs.org High-throughput screening methods, often involving fluorescence-based assays, are employed to rapidly assess the properties of these libraries. nih.gov For instance, the one-bead one-compound (OBOC) combinatorial library method has been adapted to screen for self-assembling β-sheet peptides with specific pH-responsive behaviors. nih.gov

Table 1: High-Throughput Screening of pH-Dependent Self-Assembling Peptides

| Peptide Sequence | Self-Assembly at pH 7.5 | Disassembly at pH 6.5 | Observed Morphology |

|---|---|---|---|

| LVEFRHY | Yes | Yes | Nanofibers |

| Peptide 2 | Yes | Yes | Nanoparticles |

| Peptide 3 | Yes | Yes | Nanoparticles |

This table summarizes the results from a high-throughput screening of a combinatorial peptide library to identify sequences that exhibit pH-dependent self-assembly. nih.gov

Peptide Engineering and Protein Modification

The incorporation of β-homo-amino acids, including L-beta-homotryptophan, into peptides is a key strategy in peptide engineering. biosynth.combitesizebio.com This modification can bestow several advantageous properties upon the resulting peptide, such as increased biological half-life, enhanced potency and selectivity, and reduced toxicity. biosynth.compeptide.compeptide.com By altering the peptide backbone, β-amino acids can improve resistance to proteolytic degradation by enzymes that typically cleave α-peptide bonds. amazonaws.comacs.org

Furthermore, the introduction of β-amino acids can be used to stabilize specific secondary structures like helices and turns, which is critical for mimicking the bioactive conformations of natural peptides. biosynth.com The unique conformational preferences of β-amino acids allow for the design of peptides with well-defined three-dimensional structures, a crucial aspect for effective interaction with biological targets. acs.org The tryptophan side chain, in particular, plays a significant role in protein folding and interactions, making its β-homo analogue a valuable tool for probing and engineering these processes. d-nb.inforesearchgate.net

Rational Design and De Novo Approaches for Foldamer Development

Foldamers are oligomers that adopt well-defined, folded conformations in solution, and β-peptides are a prominent class of these molecules. bohrium.comnih.gov The rational design of foldamers involves the strategic placement of non-natural amino acids, such as β-homo-amino acids, to create novel structures with specific functions. bohrium.comrsc.org This approach allows for the creation of peptidomimetics that can replicate the function of natural peptides and proteins while possessing enhanced stability. amazonaws.comnih.gov

De novo design, or designing from scratch, has been successfully used to create antimicrobial β-peptides. nih.gov These synthetic molecules are designed to mimic the amphiphilic structures of natural antimicrobial peptides, which are key to their membrane-disrupting activity. nih.gov The ability to precisely control the folding of β-peptides allows for the creation of molecules with optimized activity and reduced toxicity. nih.gov The hierarchical approach, which considers different levels of structural organization, has proven to be a rational method for constructing complex nanostructures from α,β-peptide foldamers. bohrium.comrsc.org

Computational Design and Virtual Screening Applications

Computational methods are becoming increasingly indispensable in the design and discovery of novel β-peptides. nih.gov Virtual screening, a computational technique, allows for the rapid assessment of large virtual libraries of compounds for their potential to interact with a specific biological target. nih.gov This approach can significantly narrow down the number of candidates for experimental testing, saving time and resources.

Structure-guided rational design, which combines computational modeling with experimental validation, has been used to improve the affinity and selectivity of α/β-peptide foldamers for protein targets. amazonaws.comnih.gov For example, by using the crystal structure of a complex between a protein and an α/β-peptide, researchers can computationally design modifications to the peptide to enhance its binding to a related target. nih.gov This approach has been successfully used to develop foldamers with high affinity for proteins in the BCL-2 family, which are important targets in cancer therapy. amazonaws.comnih.gov

Integration of Beta-Homo Amino Acids in Macrocyclic Peptides

Macrocyclic peptides, which have a cyclic structure, often exhibit improved metabolic stability and binding affinity compared to their linear counterparts. mdpi.com The incorporation of β-homo amino acids into these cyclic structures further enhances their therapeutic potential. nih.govacs.orgnih.gov The ribosomal synthesis of macrocyclic peptides containing β-amino acids has been a significant breakthrough, enabling the creation of large and diverse libraries for drug discovery. nih.govacs.org